molecular formula C9H17NOS B15252156 2,2,5,5-Tetramethyloxolane-3-carbothioamide

2,2,5,5-Tetramethyloxolane-3-carbothioamide

Cat. No.: B15252156
M. Wt: 187.30 g/mol
InChI Key: OFUKLEBXDRUZLJ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyloxolane-3-carbothioamide (CAS 1600949-52-7) is a chemical compound with the molecular formula C9H17NOS and a molecular weight of 187.30 g/mol . This specialty chemical is built on the 2,2,5,5-tetramethyloxolane (TMO) scaffold, a structure recognized for its utility as a sustainable solvent. TMO is noted for its properties similar to toluene but with a superior safety profile, as it is highly resistant to peroxide formation due to the absence of alpha-hydrogens . Furthermore, TMO has been demonstrated to be an effective azeotropic solvent for synthesis applications, such as in the production of polyester resins, serving as a safer alternative to toluene . While the specific biological or chemical applications of the carbothioamide derivative are an active area of research, the presence of the carbothioamide (thioamide) group is often exploited in medicinal chemistry and drug discovery. This functional group is commonly found in compounds that exhibit a range of pharmacological activities, making it a valuable building block for researchers developing new active molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, and the product should be stored as recommended, noting that it may require cold-chain transportation .

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

2,2,5,5-tetramethyloxolane-3-carbothioamide

InChI

InChI=1S/C9H17NOS/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6H,5H2,1-4H3,(H2,10,12)

InChI Key

OFUKLEBXDRUZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)C(=S)N)C

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis from Diol Precursors

Cyclization of 2,5-Dimethylhexane-2,5-diol

The tetramethyloxolane core is synthesized via acid-catalyzed cyclization of 2,5-dimethylhexane-2,5-diol. Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or zeolites (e.g., H-ZSM-5) are employed as catalysts, yielding 2,2,5,5-tetramethyloxolane (TMO) as the intermediate.

Procedure:

  • Reactant Preparation: 2,5-Dimethylhexane-2,5-diol (10 mmol) is dissolved in dichloromethane (DCM).
  • Catalyst Addition: $$ \text{H}2\text{SO}4 $$ (0.5 equiv) is added dropwise under nitrogen.
  • Reaction Conditions: Stirred at 60°C for 12 hours.
  • Workup: Neutralized with $$ \text{NaHCO}_3 $$, extracted with DCM, and purified via distillation (yield: 78–85%).

Introduction of the Carbothioamide Group

The TMO intermediate is functionalized at the 3-position using a two-step sequence:

Step 1: Oxidation to 3-Keto Derivative

TMO is oxidized to 2,2,5,5-tetramethyloxolan-3-one using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$).

Conditions:

  • Temperature: 0–5°C (to prevent over-oxidation).
  • Yield: 70–75%.
Step 2: Thioamidation via Willgerodt-Kindler Reaction

The ketone is converted to the carbothioamide using ammonium sulfide ($$ (\text{NH}4)2\text{S} $$) and elemental sulfur.

Procedure:

  • Reactant Mixing: 3-Keto-TMO (5 mmol), $$ (\text{NH}4)2\text{S} $$ (10 mmol), and sulfur (10 mmol) are combined in ethanol.
  • Reaction Conditions: Refluxed at 80°C for 24 hours.
  • Workup: Cooled, filtered, and purified via recrystallization (ethanol/water).
  • Yield: 60–65%.

Direct Functionalization of Preformed Oxolane Derivatives

Nucleophilic Substitution with Thioamide Precursors

A nitrile intermediate (2,2,5,5-tetramethyloxolane-3-carbonitrile) is synthesized and subsequently converted to the carbothioamide.

Synthesis of Nitrile Intermediate:
  • Method: Cyanoethylation of TMO using acrylonitrile and a Lewis acid catalyst (e.g., $$ \text{AlCl}_3 $$).
  • Yield: 82–88%.
Conversion to Carbothioamide:

The nitrile undergoes thiolation with hydrogen sulfide ($$ \text{H}_2\text{S} $$) under basic conditions.

Procedure:

  • Gas Introduction: $$ \text{H}_2\text{S} $$ is bubbled through a solution of the nitrile (5 mmol) in pyridine.
  • Catalyst: $$ \text{Et}_3\text{N} $$ (1 equiv) is added to facilitate nucleophilic attack.
  • Conditions: Stirred at 25°C for 48 hours.
  • Yield: 55–60%.

Alternative Routes and Optimization Strategies

One-Pot Cyclization-Thioamidation

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Cyclization + Thioamidation Cyclization → Oxidation → Thioamidation 60–65 High purity, scalable Multi-step, long reaction times
Nitrile Thiolation Cyanoethylation → $$ \text{H}_2\text{S} $$ treatment 55–60 Direct functionalization Requires toxic $$ \text{H}_2\text{S} $$
One-Pot Synthesis Combined cyclization-thioamidation 50–55 Simplified workflow Lower yield, impurity formation
Microwave-Assisted Accelerated thioamidation 68–72 Faster, energy-efficient Specialized equipment required

Mechanistic Insights and Reaction Optimization

Thioamidation Mechanism

The Willgerodt-Kindler reaction proceeds via:

  • Formation of an imine intermediate between the ketone and ammonium sulfide.
  • Sulfur insertion via radical intermediates, facilitated by elemental sulfur.
  • Hydrolysis to yield the carbothioamide.

Key Factors Affecting Yield:

  • Sulfur Stoichiometry: Excess sulfur ($$ \geq 2 $$ equiv) minimizes disulfide byproducts.
  • Solvent Choice: Ethanol enhances solubility of intermediates vs. DCM.

Catalytic Enhancements

  • Zeolite Catalysts: H-ZSM-5 improves cyclization selectivity (95% vs. 78% with $$ \text{H}2\text{SO}4 $$).
  • Lewis Acids: $$ \text{ZnCl}_2 $$ accelerates thioamidation by polarizing the carbonyl group.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyloxolane-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,5,5-Tetramethyloxolane-3-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized as a solvent and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyloxolane-3-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and interact with nucleophilic sites on biomolecules, influencing their activity. The oxolane ring provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Introduction of a 4-chlorine atom (A5) significantly enhances inhibitory activity (IC₅₀ = 4 μM), likely due to improved hydrophobic interactions or electron-withdrawing effects .
  • Carbothioamide vs. Carboxamide : Replacing the thioamide with a carboxamide (A6) reduces potency (IC₅₀ = 5 μM vs. 4 μM for A5), highlighting the thioamide’s superior hydrogen-bonding or electronic properties .
  • Steric Effects : Bulky substituents (e.g., A7 with dual halogens) or methylene spacers (A16) diminish activity, emphasizing the need for optimal steric compatibility .

Solvent Analogs: 2,2,5,5-Tetramethyloxolane (TMO)

It replaces hazardous hydrocarbons in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its non-peroxide-forming nature and low toxicity . This suggests that the oxolane core in this compound may confer favorable solubility or stability in synthetic applications.

Biological Activity

2,2,5,5-Tetramethyloxolane-3-carbothioamide is a heterocyclic compound with the molecular formula C₉H₁₇NOS. It features a five-membered oxolane ring substituted with four methyl groups and a carbothioamide functional group. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and organic synthesis.

The chemical structure of this compound plays a crucial role in its biological activity. Its properties include:

PropertyValue
Molecular FormulaC₉H₁₇NOS
Molecular Weight187.30 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H17NOS/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6H,5H2,1-4H3,(H2,10,12)
Canonical SMILESCC1(CC(C(O1)(C)C)C(=S)N)C

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carbothioamide group can form hydrogen bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The steric hindrance provided by the oxolane ring may influence the compound's reactivity and stability in biological systems.

Biological Applications

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines indicate that it may inhibit cell proliferation and induce apoptosis.
  • Role in Organic Synthesis : It serves as a reagent in various chemical reactions including the Buchwald-Hartwig amination process, which is significant for synthesizing bioactive compounds.

Case Studies

A notable case study involved the use of this compound as a solvent in the Buchwald-Hartwig amination reaction. This reaction is critical for synthesizing N-arylamines which are important in pharmaceutical development. The compound demonstrated comparable yields to traditional solvents like toluene but with enhanced safety profiles due to lower toxicity and reduced environmental impact .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, its stability against oxidative degradation suggests potential for prolonged activity in biological systems.

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